4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-[2-(aminomethyl)phenyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17;/h1-8H,9,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTRCWCNGPSBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride typically involves the reaction of 4-(aminomethyl)benzoic acid with hydrochloric acid. The process can be carried out under various conditions, including:
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation or amination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride exhibits notable anti-inflammatory effects. Preliminary studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial strains, warranting further investigation into its therapeutic applications in treating infections .
Anticancer Potential
Recent studies have explored the cytotoxic effects of related compounds containing similar structural motifs. For instance, compounds derived from 4-(aminomethyl)benzamide were evaluated for their inhibitory activity against receptor tyrosine kinases involved in cancer progression. These studies revealed promising results, suggesting that analogs of this compound may also possess anticancer properties .
Material Science Applications
In material science, this compound has been investigated for its role in synthesizing polymer materials with unique thermal and mechanical properties. Its ability to act as a coupling agent or modifier enhances the performance characteristics of composite materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an antifibrinolytic agent, it inhibits the activity of enzymes involved in the breakdown of fibrin, thereby promoting blood clot formation . The compound may also interact with other molecular targets, depending on its specific application.
Comparison with Similar Compounds
Structural and Chemical Properties
Key differences arise from substituent positions, functional groups, and molecular complexity:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| 4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride | Likely C₁₄H₁₄ClNO₂ | ~263.7 (estimated) | Not provided | 2-position aminomethyl phenyl group; hydrochloride salt improves solubility |
| 4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride | C₁₄H₁₄ClNO₂ | 263.7195 | 578026-68-3 | 4-position isomer; similar solubility enhancement via HCl salt |
| 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride | C₉H₁₂ClNO₂ | 201.65 | 1909306-16-6 | 2-methyl substitution; simpler structure, lower molecular weight |
| 4-(Aminomethyl)benzoic acid | C₈H₉NO₂ | 151.16 | 56-91-7 | Lacks phenyl group; free acid form with lower aqueous solubility |
| 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride | C₉H₁₂ClNO₂ | 201.65 | 705240-99-9 | Acetic acid substituent instead of benzoic acid; altered reactivity |
Structural Insights :
- Positional Isomerism: The 2- vs. 4-substitution (e.g., 4-[2-(aminomethyl)phenyl] vs.
- Salt Form : Hydrochloride salts (e.g., CAS 578026-68-3) enhance solubility compared to free acids (e.g., CAS 56-91-7), critical for bioavailability in pharmaceuticals .
- Functional Groups : Replacement of benzoic acid with acetic acid (CAS 705240-99-9) reduces aromaticity and acidity, impacting reactivity in coupling reactions .
Biological Activity
4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride, also known as a derivative of aminobenzoic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for its anticancer properties and its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival.
Target Kinases
Research indicates that compounds containing the 4-(aminomethyl)benzamide fragment, including this compound, have shown inhibitory effects against several RTKs:
- EGFR (Epidermal Growth Factor Receptor)
- HER-2 (Human Epidermal growth factor Receptor 2)
- PDGFR (Platelet-Derived Growth Factor Receptor)
In a study evaluating various derivatives, certain analogues exhibited up to 92% inhibition of EGFR at concentrations as low as 10 nM .
Biological Activities
The compound has been evaluated for various biological activities, including:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation in hematological and solid tumor models .
- Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects, although specific mechanisms and pathways remain to be fully elucidated.
Case Studies
- Cytotoxicity Assessment : A study investigated the cytotoxic effects of several compounds containing the aminobenzamide structure. Results indicated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 23.31 µM to 72.22 µM .
- Molecular Docking Studies : Molecular docking simulations have revealed that the binding affinity of this compound to target kinases is favorable, suggesting its potential as a lead compound for drug development aimed at inhibiting these kinases .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and favorable absorption characteristics based on in silico studies. However, detailed in vivo studies are necessary to confirm these findings and understand the metabolism and excretion pathways involved.
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. Key steps include:
- Aminomethylation : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like ammonium chloride and formaldehyde under controlled pH (e.g., pH 7–9) .
- Salt Formation : React the free base with hydrochloric acid to form the hydrochloride salt, improving solubility.
- Optimization : Use statistical experimental design (e.g., factorial design) to optimize parameters such as temperature (60–80°C), solvent (DMF or dichloromethane), and catalyst (e.g., Pd/C for hydrogenation). Monitor purity via HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should they be interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm), aminomethyl protons (δ 3.5–4.0 ppm), and benzoic acid protons (δ 12–13 ppm for COOH, absent in hydrochloride form) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and aromatic carbons (110–150 ppm) .
- IR Spectroscopy : Detect O-H (2500–3000 cm⁻¹, broad) in benzoic acid and N-H stretches (3300–3500 cm⁻¹) in the aminomethyl group .
- Melting Point : Compare with literature values (e.g., >300°C for analogous compounds) to assess purity .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation .
- Stability Studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride forms may degrade via hydrolysis under basic conditions; stabilize with pH-adjusted solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both cell-based (e.g., viability assays) and biochemical (e.g., enzyme inhibition) methods to rule out assay-specific artifacts .
- Batch Analysis : Compare purity (≥95% via HPLC) and salt stoichiometry (elemental analysis for Cl⁻ content) across studies, as impurities can skew bioactivity results .
- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm stereochemistry, as positional isomerism in the phenyl group may alter activity .
Q. What computational strategies predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GABA receptors). Prioritize targets with structural homology to known ligands .
- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hydrogen bonds with Asp/Glu) .
- QSAR Modeling : Build models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .
Q. What strategies mitigate side reactions during large-scale synthesis (e.g., dimerization or oxidation)?
- Methodological Answer :
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the aminomethyl group during reactions .
- Temperature Control : Maintain <80°C to avoid Friedel-Crafts side reactions in aromatic systems .
- Protective Groups : Temporarily protect the benzoic acid moiety (e.g., methyl ester) during aminomethylation to reduce cross-reactivity. Deprotect later with HCl/MeOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
